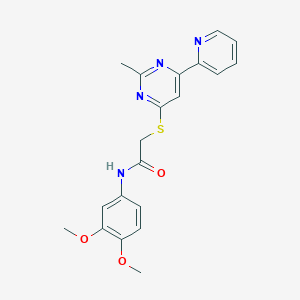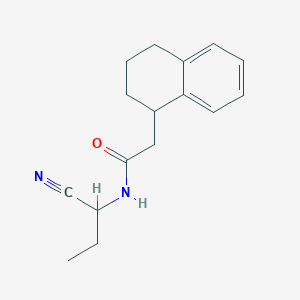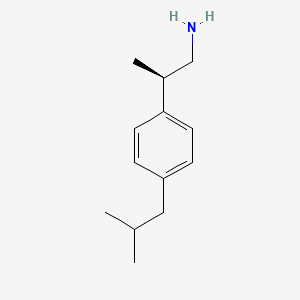
6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine atoms at positions 6 and 8, a fluorophenyl group at position 2, and a methyl group at position 3 on the quinoline ring
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent. Quinoline derivatives have shown activity against various cancer cell lines, and modifications of this compound can lead to the development of new therapeutic agents.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways. It can serve as a tool compound to investigate the role of specific molecular targets.
Material Science: Quinoline derivatives are explored for their photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Biology: The compound can be used as a probe to study enzyme activity and protein interactions, providing insights into biochemical pathways.
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit potent activity against various cancer cell lines .
Mode of Action
It is synthesized via iodine-methanol mediated oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1h)-ones . This process affords the corresponding 2-aryl-6,8-dibromo-4-methoxy-quinolines in high yield and purity .
Biochemical Pathways
Similar compounds have been found to have diverse biological activities .
Result of Action
Similar compounds have shown potent gi50 and tgi values compared with reference standards .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline typically involves the following steps:
Bromination: The starting material, 2-(4-fluorophenyl)-3-methylquinoline, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve selective bromination at positions 6 and 8.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the quinoline ring or the substituents. For example, oxidation using reagents like potassium permanganate can introduce additional functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and boronic acids in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of derivatives with various functional groups replacing the bromine atoms.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Coupling Reactions: Formation of biaryl or polyaryl compounds with extended conjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dibromo-2-(4-chlorophenyl)-quinoline: Similar structure with a chlorine atom instead of a fluorine atom at the phenyl group.
6,8-Dibromo-2-(4-methylphenyl)-quinoline: Similar structure with a methyl group instead of a fluorine atom at the phenyl group.
6,8-Dibromo-2-(4-nitrophenyl)-quinoline: Similar structure with a nitro group instead of a fluorine atom at the phenyl group.
Uniqueness
6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development
Eigenschaften
IUPAC Name |
6,8-dibromo-2-(4-fluorophenyl)-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2FN/c1-9-6-11-7-12(17)8-14(18)16(11)20-15(9)10-2-4-13(19)5-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKWMKYXHCURLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=C1C3=CC=C(C=C3)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)

![[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2483797.png)

![N-[1-(4-bromophenyl)ethyl]-3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2483799.png)
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2483800.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)

